molecular formula C11H16BrNO2S B1275577 3-bromo-N-pentylbenzenesulfonamide CAS No. 1072944-95-6

3-bromo-N-pentylbenzenesulfonamide

Cat. No.: B1275577
CAS No.: 1072944-95-6
M. Wt: 306.22 g/mol
InChI Key: JNKMWBVQCVFSJI-UHFFFAOYSA-N
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Description

3-Bromo-N-pentylbenzenesulfonamide is an organic compound with the molecular formula C₁₁H₁₆BrNO₂S. It belongs to the class of arylsulfonamides, which are known for their diverse applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-Bromo-N-pentylbenzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with proteins often involves binding to specific sites, leading to conformational changes that alter the protein’s function. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in enzyme inhibition, where the compound blocks the enzyme’s active site, preventing substrate binding and subsequent catalytic activity. Alternatively, the compound may activate certain enzymes by inducing conformational changes that enhance their activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are essential for understanding its stability, degradation, and long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and loss of activity. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities. These metabolic transformations can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety. Additionally, this compound can modulate metabolic flux by inhibiting or activating key enzymes, resulting in changes in metabolite levels and metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its pharmacokinetics and pharmacodynamics . The compound can be transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer. Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. The localization and accumulation of this compound within tissues can influence its therapeutic effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function . The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-pentylbenzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromo-N-pentylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-2-3-4-8-13-16(14,15)11-7-5-6-10(12)9-11/h5-7,9,13H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKMWBVQCVFSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396590
Record name 3-bromo-N-pentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-95-6
Record name 3-Bromo-N-pentylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-N-pentylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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